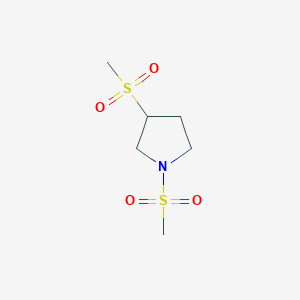
2-(4-溴-2,6-二甲基苯基)乙胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C10H14BrN·HCl It is a derivative of phenethylamine, characterized by the presence of a bromine atom and two methyl groups on the benzene ring
科学研究应用
有机合成砌块
“2-(4-溴-2,6-二甲基苯基)乙胺盐酸盐” 可用作有机合成中各种有机化合物的合成砌块 .
二嗪的合成
它可能用于合成二嗪生物碱,二嗪生物碱是自然界中存在的含两个氮原子的化合物(DNA、RNA、香料和香精)。这些化合物具有广泛的药理学应用 .
抗癌应用
据报道,从“2-(4-溴-2,6-二甲基苯基)乙胺盐酸盐”中可能合成的二嗪具有抗癌特性 .
抗菌应用
二嗪还具有抗菌特性,表明“2-(4-溴-2,6-二甲基苯基)乙胺盐酸盐”可用于开发新型抗菌剂 .
降压应用
据报道,二嗪具有降压特性,表明“2-(4-溴-2,6-二甲基苯基)乙胺盐酸盐”在治疗高血压方面具有潜在的应用 .
抗糖尿病应用
作用机制
Target of Action
“2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride” is likely to interact with proteins or enzymes in the body that have affinity for aromatic compounds. The bromine atom could potentially enhance the lipophilicity of the compound, allowing it to cross cell membranes more easily .
Mode of Action
The compound might undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could alter the structure of the target proteins or enzymes, thereby modulating their activity.
生化分析
Biochemical Properties
2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters. The interaction between 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride and these enzymes can lead to the inhibition of enzymatic activity, thereby affecting neurotransmitter levels in the brain . Additionally, this compound may interact with receptor proteins on cell membranes, influencing signal transduction pathways.
Cellular Effects
The effects of 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of G-protein coupled receptors, leading to changes in intracellular signaling cascades . This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride can impact cellular metabolism by influencing the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it can inhibit the activity of monoamine oxidase enzymes by binding to their active sites, preventing the breakdown of neurotransmitters . Additionally, 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride can activate certain receptor proteins, triggering downstream signaling pathways that result in changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride in in vitro or in vivo studies has revealed potential cumulative effects on cellular functions, such as sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels and improvement in behavioral outcomes . At higher doses, toxic or adverse effects may be observed, including neurotoxicity and disruption of normal cellular functions. Threshold effects have been identified, indicating specific dosage ranges where the compound transitions from being beneficial to harmful.
Metabolic Pathways
2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which catalyzes the oxidation of neurotransmitters . The compound’s influence on these metabolic pathways can lead to changes in metabolic flux and metabolite levels. Additionally, 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride may affect the activity of other enzymes involved in neurotransmitter synthesis and degradation, further impacting metabolic processes.
Transport and Distribution
The transport and distribution of 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride within tissues can vary, with higher concentrations observed in specific organs, such as the brain.
Subcellular Localization
The subcellular localization of 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Additionally, 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride may be found in the nucleus, affecting gene expression and chromatin structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride typically involves the bromination of 2,6-dimethylphenylacetonitrile followed by reduction and subsequent amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reduction step may involve catalytic hydrogenation or the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a base
属性
IUPAC Name |
2-(4-bromo-2,6-dimethylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-7-5-9(11)6-8(2)10(7)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTAIELNWWBFJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CCN)C)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2595234.png)
![2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2595239.png)
![N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2595242.png)
amino}acetate](/img/structure/B2595243.png)


![(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2595246.png)


![7-chloro-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2595252.png)

![methyl 4-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate](/img/structure/B2595254.png)

